

A Technical Guide to the Syntenin-Dependent Signaling Cascade

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Compound of Interest

Compound Name: SPDZ1

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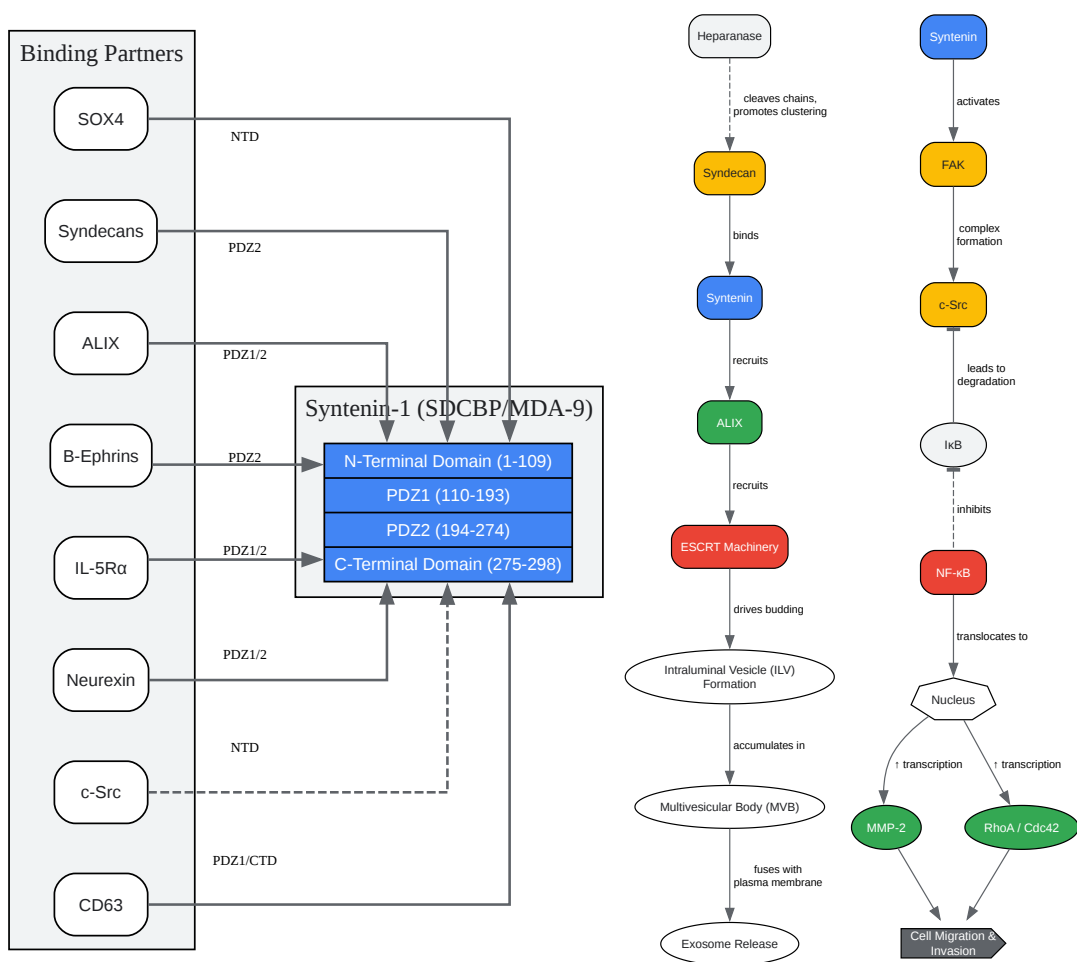
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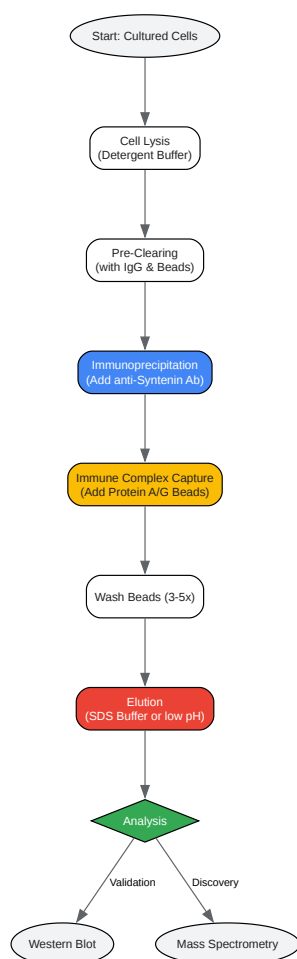
Audience: Researchers, scientists, and drug development professionals.

Introduction

Syntenin-1, also known as Syndecan Binding Protein (SDCBP) or Melanoma Differentiation-Associated gene-9 (MDA-9), is a highly conserved, 32 kDa intracellular adaptor protein.[1][2][3] First identified as an interacting partner for the syndecan family of heparan sulfate proteoglycans, syntenin has emerged as a critical scaffold protein involved in a multitude of cellular processes.[1][2][3] Structurally, it is characterized by an N-terminal domain, two tandem PDZ (PSD-95/Dlg/ZO-1) domains (PDZ1 and PDZ2), and a short C-terminal domain.[1][4] These PDZ domains are crucial for its function, enabling interactions with a wide array of transmembrane proteins, signaling molecules, and cytoskeletal components.[1][2][5]

Syntenin plays a pivotal role in organizing protein complexes at the plasma membrane, regulating protein trafficking, cell adhesion, and signal transduction.[1][3][6] Its overexpression is frequently correlated with poor prognosis in various cancers, including melanoma, breast, lung, and glioblastoma, where it promotes tumorigenesis by influencing cell migration, invasion, proliferation, and angiogenesis.[1][7] Furthermore, syntenin is a key regulator of exosome biogenesis, mediating intercellular communication within the tumor microenvironment.[8][9][10] This guide provides an in-depth overview of the core syntenin-dependent signaling cascades, quantitative data from key studies, detailed experimental protocols, and visual representations of these complex pathways.





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